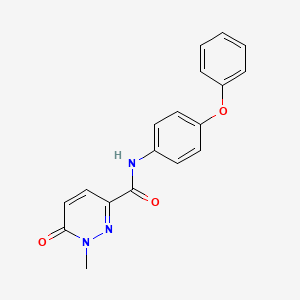
1-methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide, also known as MPPD, is a chemical compound that belongs to the dihydropyridazine family. MPPD has been extensively studied for its potential applications in scientific research due to its unique structural properties and biological effects.
Mécanisme D'action
The mechanism of action of 1-methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide is not fully understood, but it is believed to act as an inhibitor of protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation and apoptosis. 1-methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects
1-methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the migration and invasion of cancer cells. 1-methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide has also been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase CK2.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in scientific research. However, there are also some limitations to using 1-methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 1-methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the study of 1-methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide. One potential direction is to further investigate its mechanism of action, particularly its inhibition of protein kinase CK2 and topoisomerase II. Another potential direction is to test its efficacy in animal models of cancer and Alzheimer's disease. Additionally, 1-methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide could be modified to improve its pharmacokinetic properties and reduce its toxicity. Finally, 1-methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide could be tested in clinical trials to determine its safety and efficacy in humans.
Conclusion
In conclusion, 1-methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth of cancer cells and the aggregation of amyloid-beta peptides, making it a promising candidate for the treatment of cancer and Alzheimer's disease. While there are still many unknowns about the compound, its unique structural properties and biological effects make it a valuable tool for further research.
Méthodes De Synthèse
The synthesis of 1-methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide involves the reaction of 4-phenoxyaniline and ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with methyl isocyanate to produce 1-methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide. The yield of 1-methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide synthesis is approximately 70%, and the purity of the compound can be achieved through recrystallization.
Applications De Recherche Scientifique
1-methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and ovarian cancer. 1-methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Propriétés
IUPAC Name |
1-methyl-6-oxo-N-(4-phenoxyphenyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-21-17(22)12-11-16(20-21)18(23)19-13-7-9-15(10-8-13)24-14-5-3-2-4-6-14/h2-12H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXHSOLZXBASDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2984924.png)
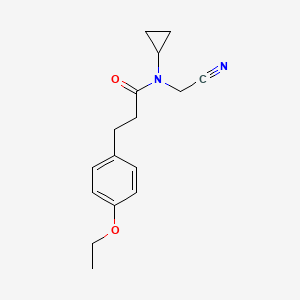


![3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2984929.png)
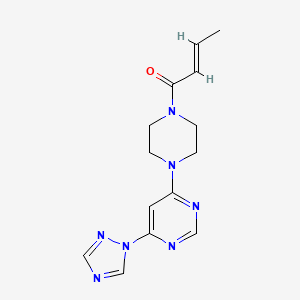

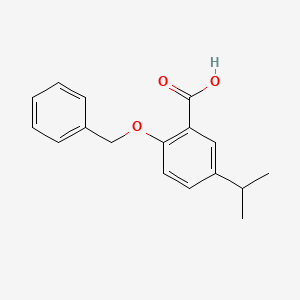
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2984938.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzamide](/img/structure/B2984939.png)
![1-[2-Hydroxy-3-(4-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2984940.png)
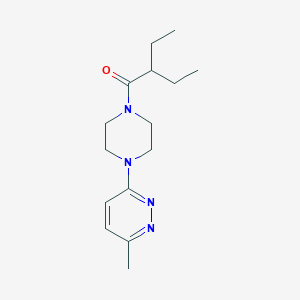

![3-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-fluorobenzamide](/img/structure/B2984945.png)